molecular formula C7H15NS B6159368 4-(methylsulfanyl)cyclohexan-1-amine, Mixture of diastereomers CAS No. 1343973-37-4

4-(methylsulfanyl)cyclohexan-1-amine, Mixture of diastereomers

Cat. No.: B6159368
CAS No.: 1343973-37-4
M. Wt: 145.27 g/mol
InChI Key: RYTOBWATSBGTFT-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)cyclohexan-1-amine is a cyclohexane derivative featuring a methylsulfanyl (-SCH₃) substituent at the 4-position and an amine group at the 1-position. The compound exists as a mixture of diastereomers due to the stereogenic centers at C1 (amine) and C4 (sulfanyl group). This structural complexity influences its physicochemical properties and reactivity, making it relevant for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

1343973-37-4

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

4-methylsulfanylcyclohexan-1-amine

InChI

InChI=1S/C7H15NS/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3

InChI Key

RYTOBWATSBGTFT-UHFFFAOYSA-N

Canonical SMILES

CSC1CCC(CC1)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)cyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexane ring is replaced by a methylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of 4-(methylsulfanyl)cyclohexan-1-amine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Methylsulfanyl)cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Gene Expression: Influencing gene expression and protein synthesis, thereby affecting cellular functions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • Piperazine-substituted analogs (e.g., 288 ) exhibit enhanced binding to biological targets due to the basic nitrogen atoms, as seen in COMPOUND 37 (m/z 452 [M+H]⁺), which is used in oncology research .
  • The methylsulfanyl group in the target compound may confer metabolic stability compared to sulfoxides or sulfones, as oxidation of sulfur-containing groups often alters pharmacokinetics .

Diastereomer Handling: The 3:1 diastereomer ratio reported for 2-(4-methoxyphenylsulfinyl)cyclohexan-1-one () underscores the challenges in isolating pure stereoisomers. Fractional crystallization (e.g., hexane/ethanol) is a common resolution method . In contrast, the synthesis of 288 and 289 () achieves enantiopure products via stereospecific hydrogenation and chiral auxiliary strategies, highlighting advances in synthetic methodology .

Synthetic Routes :

  • Reductive amination (e.g., NaHB(OAc)₃ in DCM/HOAc) is frequently employed for cyclohexanamine derivatives, as demonstrated in the synthesis of 277 and 278 () .
  • Debenzylation using Pd/C (, Step 6) is critical for generating primary amines without racemization, a technique applicable to the target compound .

Physicochemical and Spectroscopic Data

  • Molecular Weight and Polarity : The target compound’s lower molecular weight (~145 g/mol) compared to piperazine analogs (e.g., 288 ) suggests higher membrane permeability, advantageous for CNS-targeting drugs.
  • NMR and MS Profiles :
    • Piperazine-containing analogs show characteristic δ 2.6–3.7 ppm (piperazine protons) in ¹H NMR and prominent [M+H]⁺ peaks in MS .
    • Methylsulfanyl groups typically exhibit ¹H NMR signals near δ 2.1 ppm (SCH₃) and sulfur-specific isotopic patterns in MS .

Biological Activity

4-(Methylsulfanyl)cyclohexan-1-amine, a compound characterized by its methylsulfanyl and amine functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula for 4-(methylsulfanyl)cyclohexan-1-amine is C7H15NSC_7H_{15}NS. Its structural representation is as follows:

  • SMILES : CSC1CCC(CC1)N
  • InChI : InChI=1S/C7H15NS/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3

The biological activity of 4-(methylsulfanyl)cyclohexan-1-amine is primarily attributed to its ability to interact with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, while the methylsulfanyl group may participate in hydrophobic interactions. These interactions can modulate the activity of several proteins involved in physiological processes.

Anti-inflammatory Properties

Preliminary studies suggest that 4-(methylsulfanyl)cyclohexan-1-amine may exhibit anti-inflammatory properties. It appears to interact with cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Initial findings indicate that the compound could inhibit COX activity, leading to reduced production of pro-inflammatory mediators like prostaglandins .

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial and fungal strains, although detailed results on its effectiveness are still emerging.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryPotential inhibition of COX enzymes
AntimicrobialInvestigated against bacterial and fungal strains
Binding AffinityInteraction studies ongoing

Case Study 1: COX Inhibition

A study evaluated the inhibitory effects of various compounds on COX enzymes. The results indicated that 4-(methylsulfanyl)cyclohexan-1-amine showed promising activity in suppressing COX-2 enzyme activity, similar to established anti-inflammatory drugs like celecoxib. The half-maximal inhibitory concentration (IC50) values were comparable to those of known inhibitors .

Case Study 2: Antimicrobial Evaluation

In a separate investigation focusing on antimicrobial properties, 4-(methylsulfanyl)cyclohexan-1-amine was tested against a panel of microbial strains. The compound exhibited moderate activity against specific bacteria and fungi, suggesting potential as an antimicrobial agent.

Q & A

Basic: What synthetic strategies are effective for preparing 4-(methylsulfanyl)cyclohexan-1-amine as a diastereomeric mixture?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-(methylsulfanyl)cyclohexanone with ammonia in the presence of a reducing agent (e.g., NaBH₄ or LiAlH₄) under controlled pH can yield the amine. Diastereomers arise due to the cyclohexane ring's chair conformations and axial/equatorial positioning of substituents. Key considerations:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Low temperatures (0–5°C) minimize side reactions like over-reduction .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) separates diastereomers preliminarily .

Basic: How can diastereomers be separated and quantified during purification?

Answer:
Fractional crystallization is effective for large-scale separation. For instance, dissolving the mixture in a solvent like hexane/ethanol and cooling induces selective crystallization of one diastereomer based on solubility differences .
Analytical methods :

  • HPLC : Use chiral columns (e.g., Chiralpak® IA) with a mobile phase of hexane/isopropanol (90:10) to resolve peaks.
  • NMR : Integration of distinct proton signals (e.g., cyclohexane axial vs. equatorial H) quantifies diastereomer ratios .

Advanced: How do computational methods aid in predicting the stability and reactivity of diastereomers?

Answer:
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict:

  • Conformational stability : Energy minima for chair vs. boat cyclohexane conformers.
  • Reactivity differences : Electron density maps highlight nucleophilic sites (e.g., amine vs. methylsulfanyl groups) .
    Case study : MD simulations of similar cyclohexanamine derivatives revealed that axial amine substituents exhibit 2–3 kcal/mol higher stability than equatorial ones due to reduced steric strain .

Advanced: How to resolve contradictions in stereochemical assignments between NMR and X-ray crystallography data?

Answer:

  • X-ray crystallography : Provides unambiguous stereochemistry via Flack parameters. For example, used X-ray to confirm the [C1(R)S(S)] configuration .
  • NMR NOE experiments : Detect spatial proximity of protons (e.g., axial H on C1 and methylsulfanyl group) to infer relative configurations.
  • Cross-validation : Combine both methods. If NMR suggests equatorial amine but X-ray shows axial, re-examine sample purity or consider dynamic effects in solution .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks using COSY and HSQC. For example, the amine proton appears as a broad singlet (δ 1.5–2.5 ppm), while methylsulfanyl protons resonate at δ 2.1–2.3 ppm .
  • IR spectroscopy : Confirm amine (N-H stretch ~3350 cm⁻¹) and methylsulfanyl (C-S stretch ~700 cm⁻¹).
  • Mass spectrometry : ESI-MS detects [M+H]⁺ (theoretical m/z 160.1 for C₇H₁₃NS) .

Advanced: How does diastereomer ratio impact biological activity in enzyme inhibition studies?

Answer:
Diastereomers may bind differently to enzymes due to spatial orientation. For example:

  • Case study : A diastereomer of 4-(pyrazin-2-yloxy)cyclohexan-1-amine showed 10× higher IC₅₀ against kinase X compared to its counterpart due to better hydrogen bonding with the active site .
    Experimental design :
  • Test each diastereomer separately after chromatographic isolation.
  • Use SPR (surface plasmon resonance) to measure binding kinetics .

Basic: What are the storage conditions to prevent diastereomer interconversion?

Answer:

  • Temperature : Store at –20°C in amber vials to slow conformational flipping.
  • Solvent : Keep in anhydrous DMSO or ethanol to minimize hydrolysis of the methylsulfanyl group .
  • Monitoring : Regular HPLC checks (every 3 months) detect interconversion.

Advanced: How to optimize reaction conditions to favor a specific diastereomer?

Answer:

  • Steric control : Bulky reagents (e.g., LDA) favor axial attack on the cyclohexanone intermediate, yielding the equatorial amine .
  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-phosphoric acid) induce enantioselectivity during reductive amination.
  • Data : A study on similar amines achieved 85% diastereomeric excess (de) using (R)-BINAP-Ru catalysis .

Basic: What safety precautions are required when handling methylsulfanyl-containing amines?

Answer:

  • Ventilation : Use fume hoods due to potential release of volatile sulfur compounds.
  • PPE : Nitrile gloves and goggles prevent skin/eye contact (methylsulfanyl groups can cause irritation).
  • Waste disposal : Neutralize with 10% acetic acid before disposal .

Advanced: How do solvent polarity and pH affect the conformational equilibrium of diastereomers?

Answer:

  • Polar solvents (e.g., water): Stabilize the equatorial amine via hydrogen bonding, shifting equilibrium toward this conformer.
  • pH effects : At low pH (amine protonated), steric hindrance dominates, favoring axial positioning. Data from similar compounds show a 60:40 axial:equatorial ratio at pH 3 vs. 20:80 at pH 9 .

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